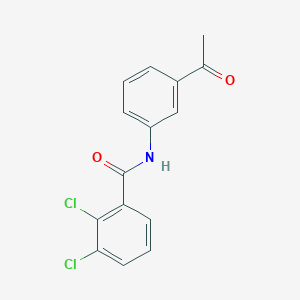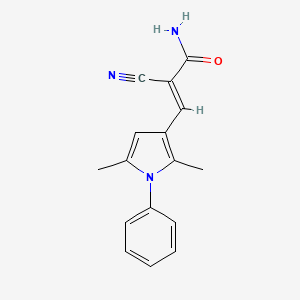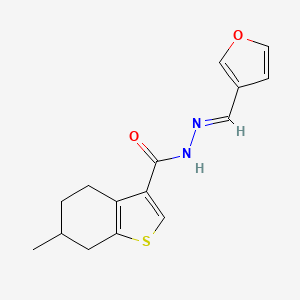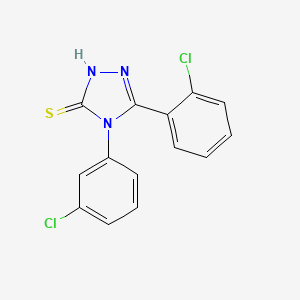![molecular formula C15H17ClO7 B5797989 [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate, also known as ACEPD, is an organic compound with the molecular formula C14H15ClO6. It is a derivative of salicylic acid and is commonly used in scientific research as a synthetic intermediate for the preparation of various biologically active compounds.
作用机制
The mechanism of action of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives is not fully understood. However, it has been suggested that this compound derivatives may exert their biological activity by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines, and histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound derivatives have been found to exhibit various biochemical and physiological effects, such as anti-inflammatory, anticancer, and antiviral activities. Moreover, this compound derivatives have been reported to possess antioxidant activity, which may contribute to their protective effects against oxidative stress.
实验室实验的优点和局限性
One of the advantages of using [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate in laboratory experiments is its ease of synthesis and purification. Moreover, this compound derivatives are relatively stable and can be stored for a long period of time. However, one of the limitations of using this compound in laboratory experiments is its limited solubility in water, which may affect its bioavailability and potency.
未来方向
There are several future directions for the development and application of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives. One of the future directions is the design and synthesis of novel this compound derivatives with improved biological activity and pharmacokinetic properties. Moreover, the development of this compound derivatives as potential therapeutics for the treatment of various diseases, such as cancer and viral infections, is an important area of research. Furthermore, the elucidation of the mechanism of action of this compound derivatives and their molecular targets may provide insights into the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is an important synthetic intermediate that has been widely used in scientific research for the preparation of various biologically active compounds. This compound derivatives exhibit potent anti-inflammatory, anticancer, and antiviral activities, and have been found to possess various biochemical and physiological effects. Although there are some limitations in using this compound in laboratory experiments, the development and application of this compound derivatives hold great promise for the discovery of novel drugs for the treatment of various diseases.
合成方法
The synthesis of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate involves the condensation of ethyl 4-hydroxy-3-chloro-5-ethoxybenzoate with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain this compound in high yield and purity. This method is widely used in laboratories for the preparation of this compound and its derivatives.
科学研究应用
[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate has been extensively used in scientific research as a synthetic intermediate for the preparation of various biologically active compounds, such as anti-inflammatory agents, anticancer agents, and antiviral agents. It has been reported that this compound derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, this compound derivatives have been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound derivatives have been reported to possess antiviral activity against HIV, HCV, and influenza virus.
属性
IUPAC Name |
[2-chloro-4-(diacetyloxymethyl)-6-ethoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO7/c1-5-20-13-7-11(6-12(16)14(13)21-8(2)17)15(22-9(3)18)23-10(4)19/h6-7,15H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYPXKIBIMZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(OC(=O)C)OC(=O)C)Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5797908.png)

![8-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5797922.png)
![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)




![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)

![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)